molecular formula C22H23BrClN7O3 B11695147 2-[(Z)-(2-{4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol

2-[(Z)-(2-{4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol

Cat. No.: B11695147
M. Wt: 548.8 g/mol
InChI Key: ZASYPXXLVRVXAX-ROTLSHHCSA-N
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Description

2-[(Z)-(2-{4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazine ring, a morpholine group, and multiple halogen substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

2-[(Z)-(2-{4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring and halogen substitutions play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Z)-(2-{4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol
  • 2-[(Z)-(2-{4-[(2-chloro-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol
  • 2-[(Z)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol

Uniqueness

The uniqueness of this compound lies in its specific halogen substitutions and the presence of the morpholine group, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H23BrClN7O3

Molecular Weight

548.8 g/mol

IUPAC Name

2-[(Z)-[[4-(2-bromo-5-chloro-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-methoxyphenol

InChI

InChI=1S/C22H23BrClN7O3/c1-13-10-15(23)17(11-16(13)24)26-20-27-21(29-22(28-20)31-6-8-34-9-7-31)30-25-12-14-4-3-5-18(33-2)19(14)32/h3-5,10-12,32H,6-9H2,1-2H3,(H2,26,27,28,29,30)/b25-12-

InChI Key

ZASYPXXLVRVXAX-ROTLSHHCSA-N

Isomeric SMILES

CC1=CC(=C(C=C1Cl)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C\C4=C(C(=CC=C4)OC)O)Br

Canonical SMILES

CC1=CC(=C(C=C1Cl)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(C(=CC=C4)OC)O)Br

Origin of Product

United States

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